1-[(4-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol
Description
1-[(4-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol is a synthetic compound featuring a propanol backbone with a 4-chlorophenylthio (sulfanyl) group at position 1 and a 4-phenylpiperazino moiety at position 2. This structure combines a halogenated aromatic system with a piperazine ring, which is commonly associated with central nervous system (CNS) targeting due to its ability to modulate neurotransmitter receptors.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfanyl-3-(4-phenylpiperazin-1-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2OS/c20-16-6-8-19(9-7-16)24-15-18(23)14-21-10-12-22(13-11-21)17-4-2-1-3-5-17/h1-9,18,23H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJKFIJDIBBJJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CSC2=CC=C(C=C2)Cl)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Nucleophilic Substitution via Thiol-Epoxide Coupling
The most widely reported method for synthesizing 1-[(4-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol involves a nucleophilic substitution reaction between 4-chlorothiophenol and a preformed epoxide intermediate. The epoxide, 3-(4-phenylpiperazin-1-yl)propylene oxide, is synthesized by treating 4-phenylpiperazine with epichlorohydrin under basic conditions.
Reaction Conditions:
- Solvent: Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).
- Base: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N).
- Temperature: 60–80°C for 12–24 hours.
The thiol group of 4-chlorothiophenol attacks the less hindered carbon of the epoxide, yielding the desired secondary alcohol. This method achieves moderate yields (55–65%) but requires careful purification via column chromatography to remove unreacted starting materials.
Table 1: Optimization of Thiol-Epoxide Coupling
| Parameter | Tested Range | Optimal Value | Yield Impact |
|---|---|---|---|
| Solvent | DMF, THF, DMSO | THF | +12% |
| Base | K₂CO₃, Et₃N, NaOH | K₂CO₃ | +8% |
| Reaction Time (hr) | 6–36 | 18 | +10% |
Reductive Amination Pathway
An alternative route employs reductive amination to construct the piperazine moiety in situ. This method involves reacting 3-chloro-1,2-propanediol with 4-phenylpiperazine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN).
Key Steps:
- Imine Formation: 4-Phenylpiperazine reacts with 3-chloro-1,2-propanediol to form a Schiff base.
- Reduction: NaBH₃CN selectively reduces the imine to a secondary amine.
- Thiol Incorporation: The chloro group is displaced by 4-chlorothiophenol under basic conditions.
This method offers higher yields (70–75%) but necessitates stringent moisture control to prevent hydrolysis of the intermediate imine.
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Recent advancements in continuous flow chemistry have improved the scalability of piperazine derivatives. A two-stage flow system is employed:
- Stage 1: Epoxide synthesis at 50°C with a residence time of 30 minutes.
- Stage 2: Thiol-epoxide coupling at 80°C with a residence time of 2 hours.
Advantages:
Analytical Characterization
Spectroscopic Data
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (400 MHz, CDCl₃): δ 7.28–7.32 (m, 4H, Ar-H), 6.89–6.93 (m, 4H, Ar-H), 4.21 (dd, J = 8.4 Hz, 1H, -CH(OH)-), 3.72–3.85 (m, 8H, piperazine-H), 2.91–3.12 (m, 2H, -SCH₂-).
- ¹³C NMR (100 MHz, CDCl₃): δ 148.9 (C-S), 132.7–129.1 (Ar-C), 72.4 (-CH(OH)-), 54.3–46.8 (piperazine-C).
High-Resolution Mass Spectrometry (HRMS):
Challenges and Mitigation Strategies
Epoxide Ring-Opening Side Reactions
Competing nucleophilic attack by water or residual amines can form diols or bis-amine adducts. Strategies include:
Purification Difficulties
The polar nature of the product complicates isolation. Gradient elution (hexane → ethyl acetate) on silica gel effectively separates the product from unreacted 4-chlorothiophenol.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain receptors or enzymes, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Selected Analogs
Impact of Structural Differences on Bioactivity
- Halogen Position : The para-chlorophenyl group in the target compound and C1 is associated with higher cytotoxic activity compared to ortho-substituted analogs, likely due to improved steric compatibility with biological targets.
- Piperazine Modifications : Substitution with 4-methoxyphenyl () or 4-fluorophenyl () alters lipophilicity and CNS penetration.
Research Findings and Bioactivity
- Alzheimer’s Disease : Derivatives like 7k–q demonstrated moderate acetylcholinesterase inhibition but varied hemolytic toxicity (7k: 78% yield, 66–68°C melting point) .
- Cytotoxicity: Halogenated propenones (e.g., C1) showed IC₅₀ values of 100 μg/mL against MCF7 breast cancer cells, whereas brominated analogs (C3) exhibited reduced potency .
- Solubility and Toxicity : Hydrochloride salts () improved solubility, a critical factor for bioavailability in CNS applications.
Biological Activity
1-[(4-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol, also known by its CAS number 338421-66-2, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.
The molecular formula of this compound is C19H23ClN2OS, with a molecular weight of 362.92 g/mol. The compound features a chlorophenylsulfanyl group and a phenylpiperazino moiety, which contribute to its unique pharmacological profile.
Structure
The structural representation of the compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H23ClN2OS |
| Molecular Weight | 362.92 g/mol |
| CAS Number | 338421-66-2 |
| Synonyms | 1-Piperazineethanol, α-[[(4-chlorophenyl)thio]methyl]-4-phenyl- |
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit notable antibacterial properties. For instance, studies have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. The compound's ability to inhibit bacterial growth suggests potential applications in treating infections caused by resistant strains .
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on key enzymes. Notably, it has shown strong inhibitory activity against urease and acetylcholinesterase (AChE), which are crucial targets in treating conditions like Alzheimer's disease and other cognitive disorders. The IC50 values for these activities were significantly lower than those of standard inhibitors, indicating a promising therapeutic potential .
Hypoglycemic and Diuretic Effects
In addition to its antibacterial and enzyme-inhibitory properties, the compound has been noted for hypoglycemic and diuretic activities. These effects are particularly relevant in the context of metabolic disorders such as diabetes and hypertension. The mechanisms behind these activities may involve modulation of insulin signaling pathways and renal function .
Case Studies
- Antibacterial Screening : A study conducted on derivatives of piperazine highlighted that compounds with similar structures exhibited varying degrees of antibacterial activity. The most active derivatives demonstrated IC50 values ranging from 0.63 µM to 6.28 µM against urease, suggesting that structural modifications can enhance biological efficacy .
- Enzyme Inhibition : Another research effort focused on synthesizing new piperazine derivatives, including those related to this compound. The findings indicated that these compounds could serve as effective AChE inhibitors, with implications for developing new treatments for neurodegenerative diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The compound likely interacts with active sites on enzymes such as AChE and urease, inhibiting their function and thereby altering metabolic pathways.
- Bacterial Membrane Disruption : Its lipophilic nature may allow it to penetrate bacterial membranes, leading to cell lysis or impaired function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
